

# what is Pluripotin SC1 and its chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pluripotin*

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An In-Depth Technical Guide to **Pluripotin** SC1

## Introduction

**Pluripotin**, also known as SC1, is a small molecule that plays a crucial role in stem cell biology, specifically in maintaining the self-renewal and pluripotency of mouse embryonic stem cells (mESCs).<sup>[1][2][3]</sup> It was identified through a cell-based chemical library screen for its ability to sustain mESC self-renewal in the absence of traditional culture supplements like Leukemia Inhibitory Factor (LIF), serum, and feeder cells.<sup>[3]</sup> This technical guide provides a comprehensive overview of **Pluripotin** SC1, its chemical properties, mechanism of action, and its application in stem cell research.

## Chemical Structure and Properties

**Pluripotin** SC1 is a complex organic molecule with the following chemical properties:

Property	Value
IUPAC Name	N-[3-[7-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-1,4-dihydro-1-methyl-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide[4][5]
Synonyms	SC1, SC-1[3][4]
CAS Number	839707-37-8[4][6][7]
Molecular Formula	C <sub>27</sub> H <sub>25</sub> F <sub>3</sub> N <sub>8</sub> O <sub>2</sub> [3][4][7]
Molecular Weight	550.54 g/mol [3][4]
SMILES	CN1C2=C(N=C(N=C2)NC3=NN(C)C=C3C)N(C(=O)C1)C4=CC(=C(C)C=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F
InChI Key	NBZFRTJWEIHFPF-UHFFFAOYSA-N[8]
Appearance	White solid[3]
Solubility	Soluble in DMSO, not in water[3]
Purity	≥98% (HPLC)

## Mechanism of Action

**Pluripotin** SC1 functions as a dual inhibitor of two key proteins in cellular signaling pathways: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP). [1][2][3][7][8][9][10][11] This dual inhibition is the cornerstone of its ability to maintain stem cell pluripotency.

- Inhibition of RasGAP: By inhibiting RasGAP, **Pluripotin** SC1 leads to an increase in the active, GTP-bound form of Ras. This, in turn, stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to promote cell survival and self-renewal.[7][8]
- Inhibition of ERK1: The simultaneous inhibition of ERK1, a key component of the mitogen-activated protein kinase (MAPK) pathway, blocks differentiation signals that would otherwise cause the embryonic stem cells to commit to a specific lineage.[7][8]

The combined effect of promoting self-renewal via the PI3K/Akt pathway and inhibiting differentiation via the MEK/ERK pathway allows for the long-term culture of undifferentiated mESCs.[3][8]

## Quantitative Data

The inhibitory activity of **Pluripotin** SC1 has been quantified against its primary targets and other related kinases.

Table 1: Binding Affinity of **Pluripotin** SC1

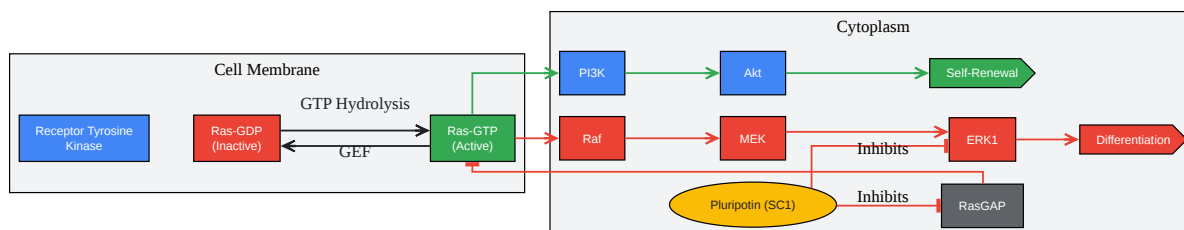
Target	Kd (nM)
RasGAP	98[6][7][8]
ERK1	212[6][7][8]

Table 2: Inhibitory Concentration (IC<sub>50</sub>) of **Pluripotin** SC1 against various kinases

Kinase	IC <sub>50</sub> (μM)
Abl1	0.005[6]
RSK1	0.5[1][6]
p70S6K	1.4[6]
PLK2	2.2[6]
RSK2	2.5[1][6]
RSK3	3.3[1][6]
RSK4	10.0[1][6]

## Signaling Pathway

The mechanism of action of **Pluripotin** SC1 can be visualized as a bifurcation of signaling pathways downstream of Ras.



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Caption: **Pluripotin** SC1 dual-inhibition signaling pathway.

## Experimental Protocols

### Maintenance of Mouse Embryonic Stem Cells with Pluripotin SC1

This protocol describes the culture of mESCs using **Pluripotin** SC1 to maintain self-renewal in the absence of LIF.

- Preparation of Feeder Plates:
  - One day prior to seeding mESCs, thaw a vial of irradiated mouse embryonic fibroblast (MEF) feeder cells.
  - Plate the MEF feeder cells at a density of 10,000 cells/well in a 12-well plate.
  - Incubate overnight at 37°C and 5% CO<sub>2</sub>.
- Culturing mESCs with **Pluripotin** SC1:
  - Detach the mESCs using trypsin.

- Seed the mESCs at a density of 50,000 cells/well onto the prepared MEF feeder plates.
- Use a growth medium (e.g., Knockout MEM supplemented with 15% KSR, 4 mM L-glutamine, 0.1 mM non-essential amino acids, and 1X BME) supplemented with **Pluripotin** SC1 at the desired concentration (e.g., 100 nM or 300 nM).[\[10\]](#)[\[11\]](#) A positive control with 1000 units/mL LIF should be included.[\[11\]](#)
- Incubate the cells at 37°C and 5% CO<sub>2</sub>.
- Refresh the media every 48 hours.
- Passage the cells every 3-4 days at a 1:10 split ratio to maintain a consistent density.[\[11\]](#)
- Cells can be maintained for multiple passages (e.g., at least 5 passages) and should exhibit typical undifferentiated mESC morphology.[\[10\]](#)

## Immunocytochemistry for Pluripotency Markers

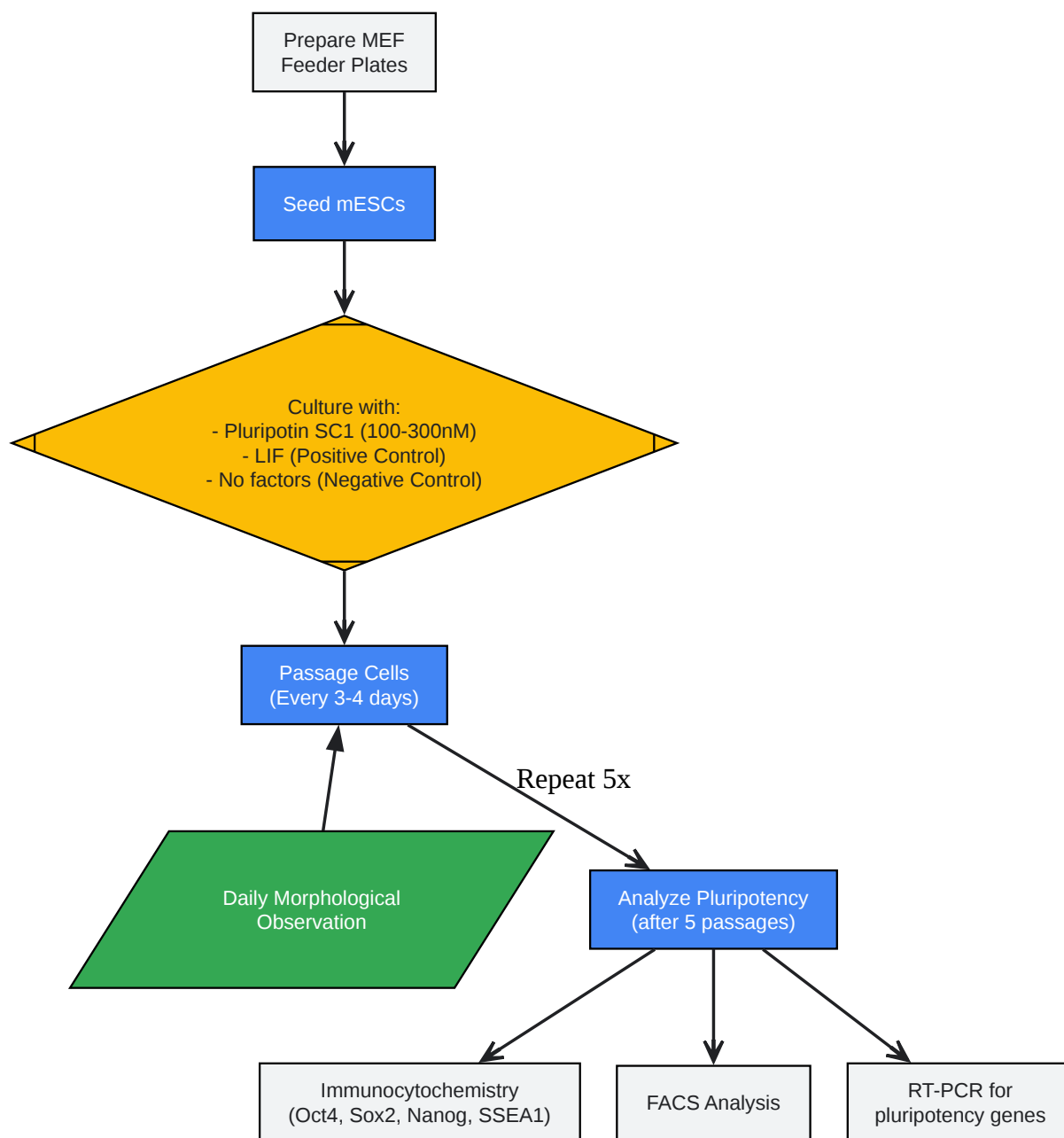
This protocol is used to verify the pluripotent state of mESCs cultured with **Pluripotin** SC1.

- Cell Fixation:
  - Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
  - Fix the cells with 500 µL of 4% paraformaldehyde for 20 minutes at room temperature.[\[11\]](#)
  - Wash the cells three more times with PBS.
- Blocking and Antibody Incubation:
  - Block non-specific antibody binding with 500 µL of blocking buffer for one hour at room temperature.[\[11\]](#)
  - Add 250 µL of the primary antibody (e.g., against Oct4, Sox2, Nanog, SSEA1) and incubate overnight at 4°C.[\[11\]](#)
  - Wash the cells with PBS.

- Incubate the cells with 250  $\mu$ L of a fluorescently conjugated secondary antibody for two hours at room temperature, protected from light.[\[11\]](#)
- Staining and Visualization:
  - Perform a final wash, adding DAPI at a final concentration of 1  $\mu$ g/mL to the last wash, and incubate for five minutes to stain the nuclei.[\[11\]](#)
  - Analyze the cells under a fluorescent microscope.

## Experimental Workflow

The general workflow for testing the efficacy of **Pluripotin** SC1 in maintaining mESC self-renewal is as follows:



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Caption: Experimental workflow for mESC culture with **Pluripotin** SC1.

## Applications and Conclusion

**Pluripotin** SC1 is a powerful chemical tool for stem cell research. Its ability to maintain mESC self-renewal in a chemically defined manner, independent of LIF, offers several advantages:

- Economical Alternative: It can be a more cost-effective option compared to recombinant LIF. [\[10\]](#)
- Mechanistic Studies: It provides a valuable tool for dissecting the molecular mechanisms that govern self-renewal and pluripotency. [\[10\]](#)
- Derivation of new ESC lines: **Pluripotin** SC1, in combination with LIF, has been shown to significantly improve the efficiency of deriving embryonic stem cell lines from refractory mouse strains. [\[7\]](#)

In conclusion, **Pluripotin** SC1's dual inhibitory mechanism of action on RasGAP and ERK1 provides a robust method for the culture and maintenance of pluripotent mouse embryonic stem cells. Its well-defined chemical nature and mode of action make it an indispensable small molecule for both basic and applied stem cell biology.

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## References

- 1. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 4. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 5. Pluripotin | C27H25F3N8O2 | CID 12003241 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 7. [stemcell.com](https://www.stemcell.com) [[stemcell.com](https://www.stemcell.com)]
- 8. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 9. [plus.labcloudinc.com](https://www.plus.labcloudinc.com) [[plus.labcloudinc.com](https://www.plus.labcloudinc.com)]



- 10. The use of SC1 (Pluripotin) to Support mESC Self-renewal in the Absence of LIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The use of SC1 Pluripotin to Support mESC Self-renewal in the Absence of LIF [jove.com]
- To cite this document: BenchChem. [what is Pluripotin SC1 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678900#what-is-pluripotin-sc1-and-its-chemical-structure]

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